

Cks17 Peptide's Impact on Lymphocyte Proliferation: A Technical Guide

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Compound of Interest

Compound Name: Cks 17

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The Cks17 peptide, a synthetic 17-amino-acid sequence (LQNRRGLDLLFLKEGGL) homologous to a highly conserved region in retroviral transmembrane proteins like p15E, is a potent immunomodulator.^[1] It is recognized for its significant inhibitory effects on a variety of immune functions, most notably the proliferation of lymphocytes.^{[2][3]} This guide provides an in-depth analysis of the quantitative impact of Cks17 on lymphocyte proliferation, details common experimental protocols, and visualizes the underlying signaling pathways.

Quantitative Data on Proliferation Inhibition

Cks17, typically conjugated to a carrier protein like Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA) to enhance its biological activity, demonstrates a dose-dependent inhibition of lymphocyte proliferation.^{[2][4][5]} The peptide effectively suppresses proliferation induced by various stimuli, including mitogens, alloantigens, and direct activators of key signaling pathways.^{[2][3]}

Cell Type	Stimulant(s)	Cks17 Conjugate Concentration	% Inhibition (Approx. Max)	Assay Method
Human Lymphocytes	Phorbol-12-Myristate-13-Acetate (PMA) + Ionomycin	15 μ M	88%	Not Specified
Human Lymphocytes	Dioctanoylglycerol (DiC8) + Ionomycin	15 μ M	57%	Not Specified
Murine Lymphocytes	Alloantigens	Not Specified	Dose-dependent	Mixed Lymphocyte Culture
Human Lymphocytes	Alloantigens	Not Specified	Dose-dependent	Mixed Lymphocyte Culture
Murine Splenocytes	Concanavalin A (ConA)	Not Specified	Not Abrogated by MDP	Proliferation Assay
Murine Cytotoxic T-Lymphocyte (CTL) Line	Interleukin-2 (IL-2)	Not Specified	Dose-dependent	Proliferation Assay

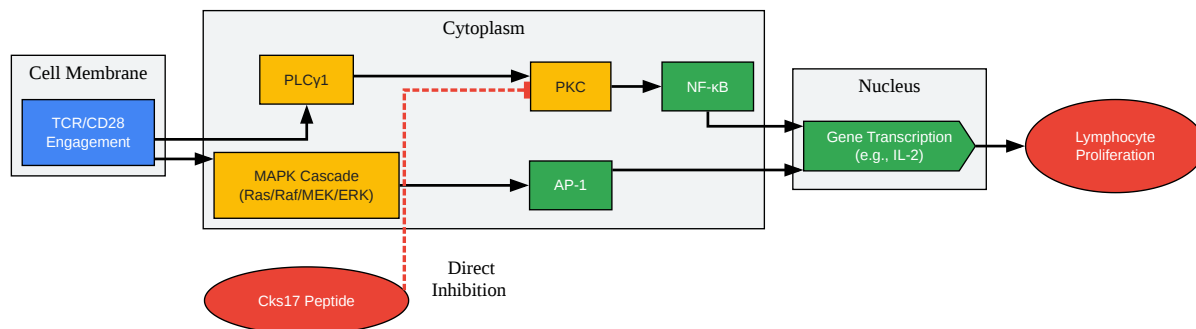
Table 1: Summary of Cks17's Quantitative Impact on Lymphocyte Proliferation. Data compiled from multiple sources.[\[2\]](#)[\[3\]](#)[\[5\]](#)[\[6\]](#)

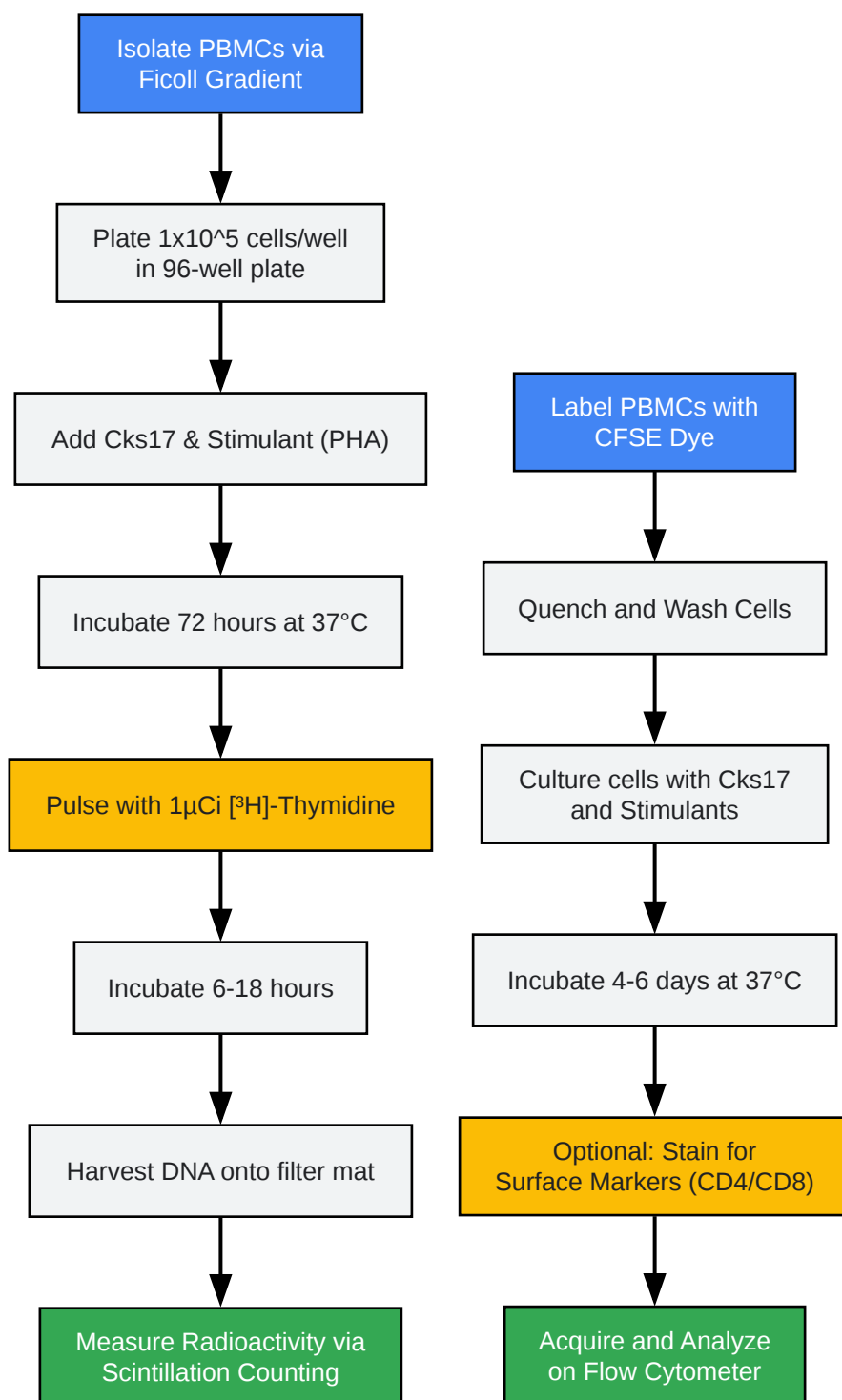
Core Mechanism of Action: Signaling Pathway Interference

The primary mechanism for Cks17-mediated immunosuppression is the direct inhibition of Protein Kinase C (PKC), a critical enzyme in T-cell activation signaling.[\[2\]](#) Upon T-cell receptor (TCR) and co-receptor (e.g., CD28) engagement, a signaling cascade is initiated, leading to the activation of PKC. This, in turn, activates downstream pathways involving NF- κ B and AP-1,

which are essential for the transcription of genes required for proliferation, such as Interleukin-2 (IL-2).[7]

Cks17 has been shown to directly inactivate PKC with an IC50 of approximately 3 μ M, achieving over 95% inhibition at a 15 μ M concentration.[2] This inhibition is non-competitive with respect to Ca²⁺, ATP, or other cofactors.[2] By blocking PKC, Cks17 effectively halts the signal propagation required for lymphocyte proliferation.[2] Furthermore, Cks17 has been found to inhibit the production of IL-2, a key cytokine for T-cell proliferation, at a post-transcriptional level.[8][9]





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